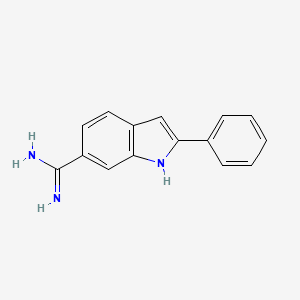

2-phenyl-1H-indole-6-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93490-77-8 |

|---|---|

Molecular Formula |

C15H13N3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-phenyl-1H-indole-6-carboximidamide |

InChI |

InChI=1S/C15H13N3/c16-15(17)12-7-6-11-8-13(18-14(11)9-12)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17) |

InChI Key |

DFVQESDQJCIAKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N |

Origin of Product |

United States |

Investigations into Biological Activities and Molecular Mechanisms of 2 Phenyl 1h Indole 6 Carboximidamide and Its Structural Analogs

Enzymatic Inhibition Studies of the Indole-6-carboximidamide Class

Kinase Inhibition Potentials (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), BRAF^V600E)

Derivatives of the indole (B1671886) scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Recent studies have focused on creating indole derivatives, such as hydrazine-1-carbothioamide and oxadiazole derivatives, that target either Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov For instance, a derivative with an unsubstituted phenyl group demonstrated significant EGFR inhibitory activity, while a derivative containing a chloro group at the 4-position of the aromatic ring showed high VEGFR-2 inhibitory activity. nih.gov Molecular docking studies have helped to elucidate the binding patterns of these compounds within the active sites of EGFR and VEGFR-2. nih.gov The 2-phenylindole (B188600) scaffold, for example, has been observed to bind deeply within the hydrophobic pocket of kinases, forming stacking and hydrogen bond interactions with key amino acid residues. mdpi.com

| Compound Type | Target Kinase | Key Structural Feature | Reference |

| Hydrazine-1-carbothioamide derivative | EGFR | Unsubstituted phenyl moiety | nih.gov |

| Oxadiazole derivative | VEGFR-2 | 4-chloro substitution on the aromatic ring | nih.gov |

| 2-phenylindole scaffold | Kinases | - | mdpi.com |

Cholinesterase Inhibition (e.g., Acetylcholinesterase) and Beta-secretase 1 (BACE1) Inhibition

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) is a key therapeutic strategy. Novel indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been synthesized and evaluated for their dual inhibitory activity against both AChE and BACE1. rsc.org Computational studies, including molecular dynamics simulations, have been employed to understand the binding mechanisms of these inhibitors with BACE1. rsc.orgnih.gov These studies suggest that hydrophobic interactions play a crucial role in the binding of inhibitors to BACE1. nih.gov The design of these dual inhibitors often involves incorporating a bicyclic indole ring, which is known to impart AChE inhibitory properties, and a guanidine (B92328) substitution that can interact with the catalytic sites of both AChE and BACE1. rsc.org

Serine Protease Inhibition (e.g., Botulinum Neurotoxin A Protease, Trypsin)

The indole scaffold has also been explored for its potential to inhibit serine proteases. For example, bifunctional molecules incorporating a metal-chelating scaffold have been examined for their ability to inhibit the Botulinum neurotoxin A (BoNT/A) light chain, a zinc metalloprotease. nih.gov These inhibitors can induce structural flexibility in the enzyme's active site, leading to enhanced allosteric inhibition. nih.gov Additionally, studies have investigated the role of proteases like trypsin and those produced by Clostridium botulinum in toxin activation, and the potential for protease inhibitors to prevent this process. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov Consequently, IDO1 and TDO have emerged as important therapeutic targets. nih.govnih.gov

Various indole derivatives have been investigated as inhibitors of these enzymes. nih.gov Some indole derivatives, such as indole-3-acetamide, have shown potent and selective inhibition of mammalian TDO, with little to no effect on IDO1. nih.gov The development of dual inhibitors targeting both IDO1 and TDO is also an active area of research. nih.gov Hydroxyamidine-based small molecule inhibitors of IDO1 have demonstrated the ability to potently suppress systemic tryptophan catabolism and inhibit the growth of IDO-expressing tumors. researchgate.net The design of these inhibitors is often guided by the structure of the enzyme's active site, which contains a heme cofactor. acs.org

| Inhibitor Type | Target Enzyme(s) | Key Findings | Reference |

| Indole-3-acetamide | TDO | Potent and selective inhibition of mammalian TDO. | nih.gov |

| Hydroxyamidine derivatives | IDO1 | Efficiently suppress systemic tryptophan catabolism and tumor growth. | researchgate.net |

| Natural compounds (e.g., hydroxy sanguinarine) | IDO1 and TDO | Identified as potential dual inhibitors through computational screening. | nih.gov |

Other Enzyme Systems (e.g., Phosphodiesterase 4, Urease, Aromatase)

The versatility of the indole scaffold extends to the inhibition of other enzyme systems. While specific data on 2-phenyl-1H-indole-6-carboximidamide's activity against phosphodiesterase 4, urease, and aromatase is not detailed in the provided context, indole-6-carboxylic acid has been used as a reactant in the preparation of various inhibitors. sigmaaldrich.com This includes inhibitors for interleukin-2 (B1167480) inducible T cell kinase and antagonists for the human growth hormone secretagogue receptor. sigmaaldrich.com

Nucleic Acid Binding and Intercalation Mechanisms of the Indole-6-carboximidamide Scaffold

The planar aromatic structure of indole derivatives allows them to interact with nucleic acids, primarily through intercalation between base pairs of double-stranded DNA. researchgate.net This binding mode can disrupt DNA's structure and function, leading to cytotoxic effects. researchgate.net

The well-known fluorescent dye 4',6-diamidino-2-phenylindole (DAPI), which is structurally related to this compound, is a classic example of a DNA intercalator. nih.gov Studies have shown that DAPI can bind to the minor groove of DNA, particularly in AT-rich regions, and also interact with the outside of the DNA helix through π-π stacking interactions. nih.gov The binding affinity of these intercalators is influenced by factors such as the presence of charged side chains and the specific DNA sequence. rsc.org Single-molecule force spectroscopy has been a valuable tool to elucidate the kinetics and mechanics of DNA intercalation by these small molecules, revealing that the dissociation rate is strongly dependent on DNA tension. nih.govnih.gov

General Interactions with DNA and RNA

Derivatives of 2-phenyl-1H-indole are known to interact with nucleic acids, a characteristic that is central to many of their biological effects. The binding of these compounds to DNA and RNA is primarily non-covalent, involving a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. The positively charged carboximidamide group at physiological pH facilitates interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.

A notable structural analog, 4',6-diamidino-2-phenylindole (DAPI), provides significant insight into these interactions. DAPI is well-documented for its strong affinity for the minor groove of double-stranded DNA, particularly at sequences rich in adenine (B156593) (A) and thymine (B56734) (T). nih.govnih.gov This binding is stabilized by hydrogen bonds between the amidine groups and the N3 of adenine and O2 of thymine bases within the minor groove. mdpi.com While both DAPI and this compound share the 2-phenylindole core and a cationic amidine group, the positioning and linkage of the second cationic group differ, which may influence the precise geometry and affinity of their binding.

In contrast to its strong and specific binding to the DNA minor groove, DAPI's interaction with RNA is different. Studies have shown that DAPI tends to intercalate between the base pairs of double-stranded RNA. nih.gov This is attributed to the wider and shallower minor groove of A-form RNA helices, which is less accommodating for minor groove binders like DAPI. nih.govnih.gov Given the structural similarities, it is plausible that this compound and its analogs also exhibit distinct binding modes with DNA and RNA, a factor that could contribute to a diverse range of biological activities.

Sequence-Specific Binding Recognition and Structural Impact

The interaction of this compound analogs with DNA often exhibits a degree of sequence specificity. As exemplified by DAPI, there is a strong preference for binding to AT-rich regions of the DNA minor groove. nih.gov This specificity arises from the precise fit of the molecule within the narrow minor groove of AT tracts and the formation of specific hydrogen bonds with the base pairs. The binding of these molecules can induce conformational changes in the DNA structure. For instance, the insertion of a molecule into the minor groove can cause a slight unwinding of the DNA helix and alter its local flexibility.

The binding of DAPI to AT sequences is a cooperative process, meaning the binding of one molecule facilitates the binding of subsequent molecules. nih.gov This cooperative binding leads to the formation of a highly stable complex. In regions of DNA with mixed or GC-rich sequences, the binding affinity is significantly lower, and the mode of interaction may shift towards intercalation, as observed with DAPI at higher concentrations. nih.gov

The structural impact of these binding events is a key determinant of their biological consequences. By occupying the minor groove, these compounds can interfere with the binding of DNA-binding proteins, such as transcription factors and polymerases, which are essential for gene expression and DNA replication. This interference can lead to the modulation of various cellular processes.

Antiproliferative and Cytostatic Effects in Cellular Models

The ability of 2-phenyl-1H-indole derivatives to interact with DNA and modulate cellular processes has made them attractive candidates for the development of anticancer agents. Numerous studies have demonstrated the antiproliferative and cytostatic effects of this class of compounds in various cancer cell lines.

Modulation of Cell Cycle Progression and Proliferation Pathways

A common mechanism by which 2-phenylindole derivatives exert their antiproliferative effects is through the disruption of the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Several studies have shown that indole derivatives can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

For example, certain [(2-phenylindol-3-yl)methylene]propanedinitriles have been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest in the G2/M phase. nih.gov Similarly, other indole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in colon cancer cells. nih.gov The arrest of the cell cycle prevents cancer cells from proceeding to mitosis and dividing, thus leading to a cytostatic effect. The precise phase of cell cycle arrest can depend on the specific chemical structure of the indole derivative and the type of cancer cell being targeted.

The modulation of cell cycle progression is often linked to the inhibition of key regulatory proteins, such as cyclin-dependent kinases (CDKs). For instance, some indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and CDK2, leading to potent antiproliferative activity. nih.govdntb.gov.ua

Apoptosis Induction and Programmed Cell Death Mechanisms

In addition to inducing cell cycle arrest, many 2-phenylindole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. Apoptosis is a natural and essential process for removing damaged or unwanted cells, and its evasion is a critical step in tumor development.

The induction of apoptosis by indole derivatives is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. For instance, certain [(2-phenylindol-3-yl)methylene]propanedinitriles have been demonstrated to activate caspases 3 and 9 in breast cancer cells. nih.gov The activation of caspase-3 is a key event in the apoptotic cascade, leading to the cleavage of various cellular proteins and ultimately cell death. nih.gov

Furthermore, some indole-2-carboxamide derivatives have been shown to induce apoptosis by affecting the expression of key apoptotic regulatory proteins. nih.govresearchgate.net This can include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the elimination of cancer cells.

Antimicrobial and Anti-parasitic Potentials of Indole-6-carboximidamide Derivatives

The biological activities of indole-6-carboximidamide derivatives extend beyond their effects on mammalian cells. These compounds have also shown promise as antimicrobial and anti-parasitic agents, highlighting their broad spectrum of potential therapeutic applications.

The general structural features of these compounds, including their aromatic and cationic nature, are often associated with antimicrobial activity. The ability to interact with microbial cell membranes and/or intracellular targets is a key aspect of their mechanism of action.

Recent research has highlighted the potential of various indole derivatives against a range of pathogens. For instance, indole derivatives have been shown to possess antimicrobial and biofilm-inhibiting activities against several pathogenic microorganisms. nih.gov

Antibacterial Activities

Indole derivatives have demonstrated notable antibacterial activity against a variety of bacterial species, including both Gram-positive and Gram-negative bacteria. The presence of the carboximidamide group, which is a type of aminoguanidine (B1677879) moiety, appears to be important for this activity.

Studies on indolyl derivatives containing amino-guanidinium moieties have shown significant antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov Some of these compounds exhibited potent activity with low minimum inhibitory concentrations (MICs). The proposed mechanism of action for some of these derivatives includes the depolarization and disruption of the bacterial membrane. nih.gov

Furthermore, certain synthetic indole derivatives have been found to be effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The antibacterial efficacy of these compounds can be influenced by the specific substitutions on the indole ring.

Below is a table summarizing the antibacterial activity of selected indole derivatives from a research study.

| Compound | Target Organism | MIC (µg/mL) |

| SMJ-2 | S. aureus | 0.25 - 2 |

| MDR-Enterococcus faecalis | 0.25 - 2 | |

| Enterococcus faecium | 0.25 - 2 | |

| SMJ-4 | S. aureus | 0.25 - 16 |

| MDR-Enterococcus faecalis | 0.25 - 16 | |

| Enterococcus faecium | 0.25 - 16 | |

| MIC values for SMJ-2 and SMJ-4 against various Gram-positive strains. Data from nih.gov. |

It is worth noting that the activity of some indole derivatives against Gram-negative bacteria can be limited due to the outer membrane acting as a permeability barrier. nih.gov However, in some cases, this can be overcome by using them in combination with membrane permeabilizing agents.

Antifungal Activities

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of new antifungal agents. Indole derivatives have been a subject of substantial research in this area, demonstrating a broad spectrum of activity against various fungal pathogens.

Research into a series of indole derivatives has shown their potential to combat Candida albicans, a common cause of fungal infections. nih.gov These compounds have demonstrated efficacy not only when used alone but also in combination with existing antifungal drugs like fluconazole, particularly against resistant strains. nih.gov The mechanism of action for some of these indole analogs involves the inhibition of the yeast-to-hypha transition and biofilm formation, which are crucial for the pathogenicity of C. albicans. nih.gov Furthermore, they have been observed to disrupt mitochondrial function and decrease intracellular ATP content. nih.gov

Other studies have focused on the activity of indole derivatives against Aspergillus fumigatus. For instance, a 2-(α-azolylbenzyl)indole derivative exhibited significant in vitro activity against multiple strains of this fungus. nih.gov Its mechanism is believed to involve the disruption of the fungal membrane through the inhibition of ergosterol (B1671047) biosynthesis, a pathway also targeted by azole antifungals. nih.gov

The general antifungal potential of the indole scaffold is further highlighted by the synthesis and evaluation of various novel indole derivatives. nih.govnih.govnih.gov For example, certain Mannich bases of indole have shown considerable activity against C. albicans. nih.gov Similarly, novel indole and indoline (B122111) derivatives have been found to be effective against azole-resistant C. albicans by inhibiting biofilm formation and hyphal growth through the Ras-cAMP-PKA signaling pathway. nih.gov

Interactive Table: Antifungal Activity of Selected Indole Analogs

| Compound Type | Fungal Strain(s) | Observed Effect(s) | Reference(s) |

|---|---|---|---|

| Indole derivatives | Candida albicans (including fluconazole-resistant strains) | Inhibition of yeast-to-hypha transition, biofilm formation, mitochondrial dysfunction, decreased ATP | nih.gov |

| 2-(α-azolylbenzyl)indole derivative | Aspergillus fumigatus | Membrane perturbation, inhibition of ergosterol biosynthesis, decreased phospholipase A2-like activity | nih.gov |

| Mannich bases of indole | Candida albicans | Antifungal activity | nih.gov |

| Indole and indoline derivatives | Azole-resistant Candida albicans | Inhibition of biofilm formation and hyphal growth via Ras-cAMP-PKA pathway | nih.gov |

Antiparasitic Activities (e.g., Trypanocidal, Plasmodium falciparum)

Parasitic diseases, such as Chagas disease caused by Trypanosoma cruzi and malaria caused by Plasmodium falciparum, affect millions of people worldwide. The limitations of current treatments, including toxicity and resistance, drive the search for new antiparasitic drugs. The this compound scaffold and its analogs have emerged as a promising area of investigation.

A series of substituted 1H-indole-2-carboxamides were identified through phenotypic screening against T. cruzi, the causative agent of Chagas disease. nih.govnih.gov These compounds showed activity against the intracellular amastigote form of the parasite. nih.gov Although early lead compounds had issues with metabolic stability, medicinal chemistry efforts led to the identification of analogs with improved properties. nih.gov One such compound demonstrated a reduction in parasite load in both acute and chronic mouse models of Chagas disease. nih.gov The mechanism of action for this series of indole analogs is thought to involve, at least in part, the inhibition of the parasite's sterol 14α-demethylase (CYP51). nih.gov

In the context of malaria, while direct studies on this compound are not prominent in the literature, related heterocyclic structures have shown antiplasmodial effects. For instance, research on deoxyhypusine (B1670255) hydroxylase (DHH) inhibitors led to the investigation of compounds like ciclopiroxolamine and L-mimosine, which demonstrated in vitro antiplasmodial activity against P. falciparum. nih.gov This line of inquiry led to the discovery that alkyl 4-oxo-piperidine 3-carboxylates have efficient antiplasmodial effects both in vitro and in vivo, highlighting the potential of different heterocyclic scaffolds in targeting the malaria parasite. nih.gov

Interactive Table: Antiparasitic Activity of Indole Analogs and Other Heterocyclic Compounds

| Compound Series | Parasite | Key Findings | Reference(s) |

|---|---|---|---|

| 1H-Indole-2-carboxamides | Trypanosoma cruzi | Active against intracellular amastigotes; reduction of parasite load in in vivo models; potential inhibition of CYP51. | nih.govnih.gov |

Anti-inflammatory and Immunomodulatory Activities

Inflammation is a complex biological response implicated in numerous diseases. The development of novel anti-inflammatory and immunomodulatory agents is a significant therapeutic goal. While specific data on the anti-inflammatory activity of this compound is limited, structural analogs containing the indole or carboximidamide moiety have shown promise in this area.

A study on a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives revealed their ability to inhibit the production of pro-inflammatory cytokines. rsc.org Several of these compounds effectively suppressed the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org One of the most potent compounds was found to be non-toxic and appeared to facilitate the process of iron death (ferroptosis) by increasing levels of reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular ferrous ions (Fe2+), while decreasing glutathione (B108866) (GSH) content. rsc.org

Similarly, the synthesis of chalcone/aryl carboximidamide hybrids has yielded compounds with significant anti-inflammatory properties. nih.gov These molecules were designed to inhibit inducible nitric oxide synthase (iNOS) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. nih.gov The most potent of these derivatives also demonstrated in vivo anti-inflammatory activity. nih.gov

These findings suggest that the indole and carboximidamide scaffolds can be key components in the design of novel anti-inflammatory agents, though further research is needed to elucidate the specific activities of this compound itself.

Interactive Table: Anti-inflammatory Activity of Indole and Carboximidamide Analogs

| Compound Series | Mechanism/Target | Key Findings | Reference(s) |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of pro-inflammatory cytokines (NO, IL-6, TNF-α) | Effective inhibition of cytokine release in LPS-induced cells; induction of ferroptosis. | rsc.org |

Structure Activity Relationship Sar and Pharmacophore Elucidation for 2 Phenyl 1h Indole 6 Carboximidamide Derivatives

Influence of Substituents on the 2-Phenyl Moiety on Biological Activity

Modifications to the 2-phenyl ring of the indole (B1671886) scaffold have been shown to significantly impact the biological activity of these compounds. For instance, in a series of 1H-indole-2-carboxamides evaluated as CB1 allosteric modulators, the presence of a diethylamino group at the 4-position of the phenyl ring was found to enhance potency. nih.gov Specifically, the introduction of piperidinyl or dimethylamino groups at this position was favorable for CB1 activity. nih.gov This suggests that electron-donating groups on the phenyl ring can positively influence the interaction of these compounds with their biological targets. nih.gov

Role of the Indole Nitrogen (N1) Substitution in Pharmacological Profiles

The indole nitrogen (N1) represents another critical point for modification in the 2-phenyl-1H-indole-6-carboximidamide scaffold. The presence of the N-H group is often important for activity, as it can participate in hydrogen bonding interactions with the target protein. nih.gov In some cases, substitution at this position can be detrimental to activity.

However, in other contexts, N1 substitution is well-tolerated and can be used to fine-tune the pharmacological profile. For instance, in a series of indolylarylsulfone HIV-1 non-nucleoside reverse transcriptase inhibitors, new nitrogen-containing substituents at the indole-2-carboxamide led to highly potent and broad-spectrum activity. nih.gov This indicates that the role of the indole nitrogen is highly dependent on the specific biological target and the nature of the substituent itself.

Significance of the Carboximidamide Group at Position 6 of the Indole Ring

The carboximidamide group at the 6-position of the indole ring is a key pharmacophoric feature for many biologically active 2-phenylindole (B188600) derivatives. This basic group can engage in crucial ionic interactions or hydrogen bonds with acidic residues in the active site of target proteins. The formal IUPAC name for the core structure is this compound. nih.gov

The importance of this group is underscored by the fact that its replacement or modification often leads to a significant loss of activity. For example, in the context of CB1 receptor modulators, the carboxamide functionality was found to be a required element for activity. nih.gov This highlights the critical role of the carboximidamide moiety in anchoring the ligand within the binding pocket and ensuring a productive interaction.

Effects of Linker Modifications and Heterocyclic Substitutions on Activity

The introduction of linkers and heterocyclic rings into the this compound scaffold can have profound effects on biological activity and selectivity. The length and flexibility of a linker connecting different parts of the molecule are often critical. For example, in a series of CB1 allosteric modulators, an ethylene (B1197577) linker between the amide bond and the phenyl ring was found to be optimal, while other linkers resulted in a total loss of activity. nih.gov Similarly, for certain multitarget-directed ligands, an increase in linker length led to decreased activity against acetylcholinesterase. nih.gov

The nature of heterocyclic substituents also plays a vital role. In the optimization of non-nucleoside reverse transcriptase inhibitors, the introduction of a 2-pyrimidinyl group as the heterocycle was found to be optimal. nih.gov Different heterocyclic rings can also influence the selectivity of compounds for different isoforms of an enzyme, as seen with derivatives targeting carbonic anhydrase isoforms. researchgate.net

Development of Lead Compounds and Analog Series with Optimized Activity

The process of lead discovery and optimization aims to identify and refine compounds with promising biological activity. ijddd.comnumberanalytics.com Through iterative cycles of design, synthesis, and testing, analog series are developed to improve potency, selectivity, and pharmacokinetic properties. numberanalytics.com

An example of this process can be seen in the development of CB1 allosteric modulators. Starting from initial lead compounds, a series of 1H-indole-2-carboxamides were synthesized with variations in substituents on the phenyl ring, the linker, and the indole ring. nih.gov This led to the identification of a compound with approximately 10-fold greater potency than the original lead. nih.gov Similarly, the optimization of indolylarylsulfones as HIV-1 inhibitors involved the introduction of new nitrogen-containing substituents, resulting in compounds with low nanomolar activity against wild-type and mutant strains of the virus. nih.gov

Comparative SAR Analysis with Other Indole-based Scaffolds

The this compound scaffold is one of many indole-based structures that have been explored for therapeutic purposes. Comparing the SAR of this scaffold with others can provide valuable insights into the general principles of indole-based drug design.

For instance, in the context of CB1 receptor modulators, the SAR of 1H-indole-2-carboxamides has been extensively studied. nih.govnih.govnih.gov Key findings include the importance of an electron-donating group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole, and a short alkyl group at the C3 position. nih.gov Comparing this to other indole-based scaffolds, such as those used as HIV-1 inhibitors, reveals both commonalities and differences. For example, while substitutions on the indole ring are important in both cases, the optimal substitution pattern can vary significantly depending on the target. nih.gov

The table below summarizes the key SAR findings for different indole-based scaffolds, highlighting the specific structural features that are important for their respective biological activities.

| Scaffold | Target | Key SAR Findings |

| 1H-indole-2-carboxamides | CB1 Receptor | - Electron-donating group at 4-position of phenyl ring enhances potency. nih.govnih.gov- Chloro or fluoro at C5 of indole is favorable. nih.gov- Short alkyl group at C3 of indole is preferred. nih.gov- Ethylene linker is optimal. nih.gov |

| Indolylarylsulfones | HIV-1 Reverse Transcriptase | - Nitrogen-containing substituents at the indole-2-carboxamide lead to high potency. nih.gov |

| Multitarget Ligands | Alzheimer's Disease | - Methyl substitution on phenyl ring is better than fluorine. nih.gov- Shorter linker length can increase activity. nih.gov |

This comparative analysis underscores the versatility of the indole scaffold and the importance of fine-tuning its structure to achieve the desired biological activity for a specific therapeutic application.

Computational and Theoretical Investigations of 2 Phenyl 1h Indole 6 Carboximidamide

Molecular Docking Simulations for Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. The process involves sampling a high number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most favorable binding mode.

Ligand-protein interaction profiling is a critical output of molecular docking, detailing the specific non-covalent interactions that stabilize the ligand in the binding pocket of a protein. nih.gov These interactions define the "binding hotspot" and are crucial for molecular recognition. researchgate.net For a molecule like 2-phenyl-1H-indole-6-carboximidamide, the key interactions would likely involve its distinct chemical features: the indole (B1671886) ring, the phenyl group, and the carboximidamide group.

Key interaction types include:

Hydrogen Bonds: The carboximidamide group, with its amine and imine functionalities, can act as both a hydrogen bond donor and acceptor. The indole nitrogen can also serve as a hydrogen bond donor.

Hydrophobic Contacts: The phenyl ring and the indole core are hydrophobic and likely to form van der Waals interactions with nonpolar amino acid residues.

π-Stacking: The aromatic systems of the indole and phenyl rings can engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov

π-Cation Interactions: The electron-rich π-systems of the aromatic rings can interact favorably with positively charged residues such as lysine (B10760008) (Lys) or arginine (Arg). nih.gov

A hypothetical interaction profile for this compound docked into a protein kinase binding site is presented below.

Table 1: Example Ligand-Protein Interaction Profile

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboximidamide (Donor) | Asp 145 (Oxygen) | 2.9 |

| Hydrogen Bond | Indole NH (Donor) | Glu 91 (Oxygen) | 3.1 |

| π-π Stacking | Phenyl Ring | Phe 89 | 4.5 |

For a series of related indole derivatives, these predicted binding energies can help rank compounds and prioritize them for synthesis and biological testing. mdpi.com For instance, a comparative molecular field analysis (CoMFA) or comparative molecular similarity indices analysis (CoMSIA) can be used to build 3D-QSAR models that correlate the structural features of compounds with their biological activity. mdpi.com

Table 2: Predicted Binding Energies for Indole Derivatives Against a Target

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (pKi) |

|---|---|---|

| This compound | -9.5 | 8.7 |

| Derivative A (with fluoro-substituent) | -9.9 | 9.1 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability and conformational flexibility of the ligand-protein complex. researchgate.net A key metric for assessing stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable simulation is characterized by a plateauing RMSD value. researchgate.netresearchgate.net

MD simulations can confirm whether the key interactions identified in docking are maintained over time. researchgate.net For example, a simulation of this compound bound to a target protein would be considered stable if the primary hydrogen bonds and hydrophobic contacts persist throughout the simulation period (e.g., 50-100 nanoseconds). nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. mdpi.com Methods like Density Functional Theory (DFT) can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and interaction capabilities. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: The HOMO represents the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. libretexts.org

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. libretexts.org

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the carboximidamide group and a more positive or neutral potential around the aromatic rings. This information is invaluable for understanding where the molecule will engage in electrostatic interactions or hydrogen bonding. libretexts.org

Table 3: Quantum Chemical Properties of this compound (Illustrative)

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.215 | -5.85 |

| LUMO Energy | -0.048 | -1.31 |

Conformational analysis involves identifying the stable, low-energy three-dimensional arrangements of a molecule. For this compound, a key degree of freedom is the torsion angle between the phenyl ring and the indole core. Quantum chemical calculations can map the potential energy surface as this angle is rotated, revealing the most energetically favorable conformation for binding.

Tautomers are structural isomers of a chemical compound that readily interconvert. The carboximidamide group of the title compound can exist in different tautomeric forms. Computational methods can calculate the relative energies of these tautomers in different environments (gas phase, solvent) to determine which form is likely to be predominant under physiological conditions and which is the active form for binding to a biological target.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on its structural features and data from analogous compounds.

The core of QSAR lies in the hypothesis that the activity of a compound is a function of its physicochemical properties and structural descriptors. For a molecule like this compound, key descriptors would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of bonds, rings, and branches.

Electronic descriptors: These relate to the distribution of electrons in the molecule, including dipole moment and partial charges on atoms. The presence of the electron-rich indole nucleus and the phenyl ring, along with the polar carboximidamide groups, would significantly influence these parameters.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The interplay between the hydrophobic phenyl and indole rings and the hydrophilic carboximidamide groups would result in a specific logP value that is critical for its interaction with biological targets.

Steric descriptors: These describe the three-dimensional shape and size of the molecule, which are crucial for its ability to fit into the binding site of a target protein.

By analyzing a series of related indole derivatives with known biological activities, a QSAR model could be developed to predict the activity of this compound. Such a model would typically take the form of a linear or non-linear equation, where the biological activity is the dependent variable and the calculated descriptors are the independent variables. This predictive capability is instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

In Silico ADME Prediction for Compound Developability

The developability of a compound as a potential drug is heavily dependent on its ADME properties. In silico tools are widely used to predict these properties, offering a preliminary assessment of a compound's pharmacokinetic profile. For this compound, these predictions are based on its structural similarity to known compounds and the application of various computational models. It is important to note that the following data is primarily based on its close analog, 2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide, commonly known as DAPI. nih.gov

The absorption and distribution of a drug are critical for it to reach its target site in the body in effective concentrations. Several key parameters are predicted computationally to assess these characteristics.

Key predicted ADME properties for the closely related compound 2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (DAPI) are summarized in the table below. nih.gov

| Property | Predicted Value | Significance |

| Molecular Weight | 350.2 g/mol | Influences diffusion and transport across membranes. nih.gov |

| logP (Octanol/Water Partition Coefficient) | 1.16 | Indicates the hydrophobicity of the compound. A low logP suggests higher water solubility. nih.gov |

| Topological Polar Surface Area (TPSA) | 116 Ų | Predicts the ability of the compound to permeate cell membranes. A higher TPSA is generally associated with lower permeability. nih.gov |

| Hydrogen Bond Donors | 5 | The number of hydrogen bond donors influences solubility and binding to targets. nih.gov |

| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors affects solubility and target interactions. nih.gov |

| Rotatable Bonds | 2 | A higher number of rotatable bonds indicates greater conformational flexibility. nih.gov |

These parameters suggest that this compound, similar to its analog, likely possesses good aqueous solubility due to its multiple hydrogen bond donors and acceptors and a relatively low logP value. However, its high polar surface area might limit its passive diffusion across the blood-brain barrier.

The metabolism of a drug determines its duration of action and the formation of potentially active or toxic metabolites. Predicting the metabolic fate of a compound is a complex process that involves identifying the enzymes likely to act on it. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family of enzymes.

For this compound, the indole and phenyl rings are potential sites for hydroxylation by CYP enzymes. The carboximidamide groups may be subject to hydrolysis by amidases. Computational models can predict the likelihood of a compound being a substrate or inhibitor of specific CYP isoforms. Inhibition of CYP enzymes is a major cause of drug-drug interactions.

Oxidation: Hydroxylation of the indole ring, typically at positions 4, 5, or 6, or on the phenyl ring.

N-dealkylation or N-oxidation: If the indole nitrogen is substituted.

Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

The metabolic stability of the compound, or its resistance to being broken down by metabolic enzymes, can also be predicted. A compound with high metabolic stability will have a longer half-life in the body. The presence of the stable indole and phenyl rings might confer a degree of metabolic stability to this compound, though this would need to be confirmed through in vitro experiments with liver microsomes or hepatocytes.

Future Research Directions and Translational Perspectives for 2 Phenyl 1h Indole 6 Carboximidamide

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount for the future of this chemical class. While classical methods like the Fischer indole (B1671886) synthesis have been foundational, contemporary research is moving towards more sophisticated and sustainable approaches. researchgate.nete-journals.in

Future efforts should concentrate on:

Palladium-Catalyzed Cross-Coupling Reactions: Methods such as Sonogashira coupling and palladium-catalyzed annulation of o-haloanilines with alkynes have proven to be highly efficient for constructing the 2-phenylindole (B188600) core. nih.govnih.gov Further exploration of different palladium catalysts and reaction conditions can optimize yields and reduce reaction times.

Green Chemistry Approaches: The integration of green chemistry principles is crucial. This includes the use of sustainable catalysts, such as copper oxide nanoparticles, and environmentally benign solvents like polyethylene glycol (PEG-400), which have been successfully applied to the synthesis of related heterocyclic compounds. acs.org One-pot synthesis methods, which reduce waste and improve efficiency, are also a key area for development. researchgate.netnih.gov

Automated and High-Throughput Synthesis: Leveraging technologies like acoustic droplet ejection (ADE) for nanomole-scale synthesis can dramatically accelerate the creation and screening of large libraries of derivatives. nih.gov This miniaturized and automated approach allows for rapid exploration of chemical space, which is impractical with traditional methods.

| Synthesis Strategy | Description | Potential Advantages |

| Fischer Indole Synthesis | A classic method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. e-journals.in | Well-established, versatile for various substitutions. |

| Palladium-Catalyzed Annulation | A one-pot reaction involving heteroannulation of 2-haloaniline derivatives and phenylacetylene (B144264). nih.gov | Mild conditions, high efficiency, good functional group tolerance. |

| Green Synthesis | Utilizes sustainable catalysts (e.g., CuO nanoparticles) and green solvents (e.g., PEG-400) to minimize environmental impact. acs.org | Environmentally friendly, potentially lower cost, increased safety. |

| Automated Nanoscale Synthesis | Employs robotic systems for high-throughput synthesis of compound libraries in nanoliter volumes. nih.gov | Accelerated discovery, reduced material consumption and waste. |

Identification of New Molecular Targets and Signaling Pathways

The broad bioactivity of 2-phenyl-indole derivatives suggests they interact with multiple molecular targets. nih.gov A critical future direction is the systematic identification and validation of these targets to understand their therapeutic potential and possible side effects.

Key areas for investigation include:

Anticancer Targets: Derivatives have shown activity against breast cancer cell lines, potentially through mechanisms like tubulin polymerization inhibition or interaction with estrogen receptors. researchgate.net Future research should involve broad-panel kinase screening to identify specific protein kinases, such as EGFR or VEGFR, that are inhibited by 2-phenyl-1H-indole-6-carboximidamide. mdpi.com

Antimicrobial Mechanisms: For related compounds, inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV has been identified as a mechanism of action. Target-based screening is needed to determine if this compound acts on these or other novel microbial targets.

Neurodegenerative and Inflammatory Pathways: The scaffold's potential in treating neurodegenerative diseases and inflammation points towards targets like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-secretase (BACE1), and key components of the NF-κB signaling pathway. nih.gov Comprehensive screening against these targets is warranted.

Rational Design of Next-Generation Indole-6-carboximidamide Derivatives

Rational drug design, guided by structure-activity relationship (SAR) studies and computational modeling, is essential for optimizing the therapeutic properties of the this compound scaffold. nih.gov The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.

Future design strategies should include:

Systematic SAR Studies: Modifying the three main components of the molecule—the 2-phenyl ring, the indole core, and the 6-carboximidamide group—can provide crucial insights. For instance, studies on related indole-2-carboxamides have shown that substitutions at the 5-position of the indole ring can significantly impact anti-trypanosomal activity and metabolic stability. nih.gov Similar systematic exploration is needed for this scaffold.

Bioisosteric Replacement: Replacing the carboximidamide group with other functionalities (e.g., tetrazoles, N-acyl ureas) could improve drug-like properties such as oral bioavailability and metabolic stability.

Computational Docking: Molecular docking studies can predict the binding modes of new derivatives within the active sites of identified targets, guiding the design of compounds with higher affinity and selectivity. mdpi.comnih.gov

Advanced Pre-clinical Studies in Relevant Disease Models (In Vitro and In Vivo)

To translate promising initial findings into clinical candidates, rigorous preclinical evaluation is necessary. This involves moving beyond simple 2D cell cultures to more physiologically relevant models.

The next steps in preclinical assessment should involve:

In Vitro Evaluation: Utilizing advanced models such as 3D cell cultures (spheroids) and organoids that better replicate the microenvironment of human tissues. These models offer improved predictive value for drug efficacy and toxicity compared to traditional monolayer cell cultures.

In Vivo Efficacy Studies: Testing optimized derivatives in validated animal models of disease is critical. For example, compounds showing anticonvulsant potential should be evaluated in the maximal electroshock (MES) model. researchgate.net For anti-inflammatory candidates, lipopolysaccharide (LPS)-induced inflammation models in mice can provide crucial data on in vivo efficacy. nih.gov Similarly, cancer xenograft models are essential for evaluating anticancer potential.

Development of Multi-Target Directed Ligands based on the this compound Scaffold

The complexity of diseases like cancer and Alzheimer's disease has highlighted the limitations of the "one-target, one-drug" paradigm. nih.gov The development of Multi-Target Directed Ligands (MTDLs), single molecules designed to interact with multiple targets, is a promising therapeutic strategy. researchgate.net

The this compound scaffold is an excellent starting point for MTDL design due to its inherent promiscuity. Future research should focus on:

Pharmacophore Hybridization: Creating hybrid molecules by linking, fusing, or merging the indole scaffold with other known pharmacophores. dundee.ac.uk For example, combining the indole core with moieties known to inhibit enzymes like BACE1 or cholinesterases could yield a dual-action drug for Alzheimer's disease. researchgate.net

Rational MTDL Design: This approach aims to create compounds with a balanced activity profile against multiple targets. For instance, indole-based derivatives have been developed as dual inhibitors of EGFR and VEGFR, which is a powerful strategy for cancer treatment. mdpi.com

Comprehensive Mechanistic Elucidation of Observed Biological Activities

A deep understanding of a compound's mechanism of action is fundamental for its development as a therapeutic agent. While initial screenings may identify a biological effect, future work must dissect the precise molecular pathways involved.

Key mechanistic studies should include:

Biochemical and Enzymatic Assays: To confirm direct interaction with and inhibition of purified target proteins.

Cellular and Molecular Biology Techniques: Employing methods like Western blotting, qPCR, and reporter gene assays to map the downstream effects of target engagement on cellular signaling pathways.

Structural Biology: Obtaining X-ray crystal structures of the compound bound to its target protein can provide definitive evidence of the binding mode. researchgate.net This structural information is invaluable for understanding the mechanism of action and for guiding further lead optimization. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts for this Chemical Class

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating timelines and improving the quality of candidate molecules. youtube.com Integrating these computational tools is a critical future step for the development of this compound derivatives.

AI and ML can be applied to:

De Novo Drug Design: Using generative models to design novel indole derivatives with desired properties. These models can explore a vast chemical space more efficiently than human chemists, proposing structures with optimized activity and drug-like properties. youtube.com

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net AI can also predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, reducing late-stage failures.

Process Optimization: AI algorithms can significantly reduce the number of compounds that need to be synthesized and tested to achieve a development candidate, saving considerable time and resources. youtube.com

Q & A

Q. What are the established synthetic routes for 2-phenyl-1H-indole-6-carboximidamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis of this compound (CAS 47165-04-8, molecular formula C₁₆H₁₅N₅) typically involves condensation reactions between substituted indole precursors and phenylcarboximidamide derivatives. Key parameters include:

- Temperature control : Reactions often proceed at 80–100°C to optimize intermediate stability .

- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in indole functionalization .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating high-purity product (>95%) .

Yield improvements (e.g., 60–75%) require strict anhydrous conditions due to the compound’s hygroscopic nature .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the indole backbone and phenyl substitution patterns. For example, aromatic protons typically resonate at δ 7.2–8.1 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 277.1327 (calculated for C₁₆H₁₅N₅⁺) .

- HPLC : Purity assessment (≥95%) using a C18 column with UV detection at 254 nm .

- IR Spectroscopy : Identify amidine C=N stretches near 1650 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data observed during the characterization of synthetic derivatives?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:

- Tautomerism : The amidine group can adopt multiple tautomeric forms, altering proton environments. Use 2D NMR (COSY, NOESY) to map exchangeable protons .

- Impurity interference : Cross-validate with LC-MS to detect byproducts and optimize purification .

- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformational changes, clarifying splitting patterns .

Q. What considerations are critical when designing fluorescence-based assays using this compound (DAPI) for DNA quantification?

- Methodological Answer : DAPI binds AT-rich DNA with ~20-fold fluorescence enhancement (λex/λem = 358/461 nm). Key experimental design factors include:

- Buffer optimization : Use Tris-EDTA (pH 7.4) to minimize nonspecific binding. Avoid high salt concentrations (>150 mM NaCl), which reduce binding affinity .

- Concentration titration : Optimize DAPI concentration (0.1–1 µg/mL) to avoid self-quenching .

- Controls : Include DNase-treated samples to confirm signal specificity. Compare with alternative dyes (e.g., Hoechst 33342) to validate sensitivity .

Q. How should researchers address discrepancies in fluorescence intensity when using DAPI under varying experimental conditions?

- Methodological Answer : Discrepancies may stem from:

- pH sensitivity : Fluorescence decreases below pH 6.0; calibrate buffers to maintain neutrality .

- Photobleaching : Limit exposure to UV light; use antifade agents (e.g., p-phenylenediamine) in microscopy .

- Competitive binding : Screen for interfering molecules (e.g., heparin) using competitive titration assays .

Data Contradiction Analysis

Q. How can conflicting reports about DAPI’s specificity for double-stranded DNA be reconciled in experimental workflows?

- Methodological Answer : While DAPI preferentially binds dsDNA, it also stains RNA and single-stranded DNA at higher concentrations. Mitigation strategies include:

- RNase pretreatment : Eliminate RNA interference in DNA-specific assays .

- Competitive displacement : Add unlabeled AT-rich oligonucleotides to block nonspecific binding .

- Cross-validation : Use orthogonal methods (e.g., PicoGreen for dsDNA) to confirm results .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 277.33 g/mol | |

| CAS Number | 47165-04-8 | |

| Fluorescence λex/λem | 358 nm / 461 nm | |

| Purity (HPLC) | ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.